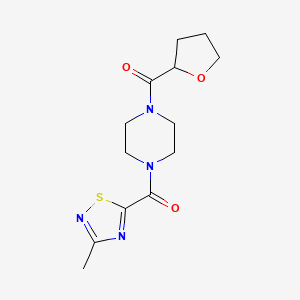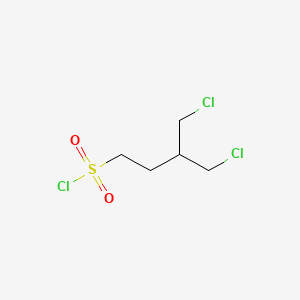![molecular formula C21H22N6O2 B2824182 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 1189915-54-5](/img/structure/B2824182.png)
2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds have been studied for their DNA intercalation activities as anticancer agents .
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system that includes a triazole ring and a quinoxaline ring .Aplicaciones Científicas De Investigación
Diversified Synthesis and Structural Applications : A study by An et al. (2017) highlights the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, demonstrating the use of Ugi four-component reaction and copper-catalyzed tandem reactions. This method enables the creation of structurally varied and complex fused tricyclic scaffolds, indicating the compound's potential in advanced material synthesis and structural studies (An et al., 2017).
Inotropic Activity Evaluation : Wu et al. (2012) synthesized derivatives of the compound and evaluated their positive inotropic activity. These derivatives showed favorable in vitro activity compared to standard drugs, suggesting potential applications in cardiovascular research (Wu et al., 2012).
Anti-lipid Peroxidation and Enzyme Inhibition : Vlachou et al. (2023) prepared new derivatives and tested them for anti-lipid peroxidation activity and soybean lipoxygenase inhibition. This indicates the compound's relevance in biochemical research focused on oxidative stress and enzymatic processes (Vlachou et al., 2023).
Antiallergic Properties : Research by Loev et al. (1985) on 1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones, a related class of compounds, indicated potential as antiallergic agents. This points towards potential immunological applications of the compound (Loev et al., 1985).
Anticonvulsant Properties : Alswah et al. (2013) synthesized novel quinoxaline derivatives with potential anticonvulsant properties, indicating the utility of these compounds in neurological research (Alswah et al., 2013).
Adenosine Receptor Antagonism and Antidepressant Potential : Sarges et al. (1990) prepared a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines and found them to be potent adenosine receptor antagonists with potential as rapid-acting antidepressants, indicating the compound's potential use in psychopharmacological research (Sarges et al., 1990).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-13-8-7-9-14(2)18(13)23-17(28)12-26-21(29)27-16-11-6-5-10-15(16)22-19(25(3)4)20(27)24-26/h5-11H,12H2,1-4H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMSGJOEMPVCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824113.png)



![N'-[3-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]-N,N-dimethylimidoformamide](/img/structure/B2824119.png)
![N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2824121.png)